

Comparative Analysis of Paniculidine C Synthesis Routes

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Compound of Interest		
Compound Name:	Paniculidine C	
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Paniculidine C, a member of the indole alkaloid family, has garnered interest within the scientific community. This guide provides a comparative analysis of the reported synthetic routes to (±)-**Paniculidine C**, with a focus on efficiency, key chemical transformations, and overall yield. The primary synthesis discussed is the total synthesis reported by Selvakumar and Rajulu in 2004, which remains the most prominent and detailed route in scientific literature.

Overview of the Selvakumar and Rajulu Synthesis

The total synthesis of (±)-**Paniculidine C** by Selvakumar and Rajulu is achieved via the synthesis of its precursor, (±)-Paniculidine B.[1] This approach is notable for its novel methodology in constructing the 1-methoxyindole skeleton, a key structural feature of the target molecule. The synthesis is characterized by its efficiency and good overall yield.

The synthetic strategy begins with the formation of a 2-unsubstituted-1-methoxyindole intermediate, which then undergoes a series of transformations to yield Paniculidine B. The final step of the synthesis is the conversion of Paniculidine B to **Paniculidine C** through hydrogenolysis.[1]

Tabulated Data of the Synthesis of (±)-Paniculidine C

The following table summarizes the key quantitative data for the synthesis of (\pm) -Paniculidine **C** from a key intermediate, 1-methoxy-3-methyl-1H-indole-2-carbaldehyde.



Step	Transformatio n	Reagents and Conditions	Product	Yield (%)
1	Reduction of aldehyde	DIBAL-H, dry PhMe, -78 °C, 20 min	(1-Methoxy-3- methyl-1H-indol- 2-yl)methanol	98
2	Grignard reaction	Methallyl chloride, Mg, THF, rt, 3 h	1-(1-Methoxy-3- methyl-1H-indol- 2-yl)-3- methylbut-3-en- 1-ol	99
3	Hydroboration- oxidation	NaBH₄, BF₃·OEt₂, THF then NaOH, H₂O₂	4-(1-Methoxy-3- methyl-1H-indol- 2-yl)-2- methylbutan-1,4- diol	89
4	Hydrogenolysis	10% Pd on charcoal, H ₂ , MeOH	(±)-Paniculidine B	94
5	Conversion to Paniculidine C	10% Pd on charcoal, H ₂ , MeOH	(±)-Paniculidine C	Excellent

Experimental Protocols

Detailed methodologies for the key steps in the synthesis of (\pm) -Paniculidine C are provided below.

Synthesis of (1-Methoxy-3-methyl-1H-indol-2-yl)methanol

To a solution of 1-methoxy-3-methyl-1H-indole-2-carbaldehyde in dry toluene at -78 °C, a solution of diisobutylaluminium hydride (DIBAL-H) is added dropwise. The reaction mixture is stirred for 20 minutes at this temperature. The reaction is then quenched by the addition of



methanol, followed by water. The resulting mixture is filtered, and the filtrate is concentrated under reduced pressure to afford the product.

Synthesis of 1-(1-Methoxy-3-methyl-1H-indol-2-yl)-3-methylbut-3-en-1-ol

Magnesium turnings are activated in dry tetrahydrofuran (THF). A solution of methallyl chloride in dry THF is then added, and the mixture is stirred at room temperature for 3 hours to form the Grignard reagent. A solution of (1-methoxy-3-methyl-1H-indol-2-yl)methanol in dry THF is then added to the Grignard reagent, and the reaction mixture is stirred at room temperature. The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried and concentrated to give the product.

Synthesis of 4-(1-Methoxy-3-methyl-1H-indol-2-yl)-2-methylbutan-1,4-diol

To a solution of 1-(1-methoxy-3-methyl-1H-indol-2-yl)-3-methylbut-3-en-1-ol in dry THF, sodium borohydride is added, followed by the slow addition of boron trifluoride etherate. The mixture is stirred at room temperature. After completion of the reaction, the mixture is cooled, and aqueous sodium hydroxide is added, followed by the careful addition of hydrogen peroxide. The mixture is then stirred, and the product is extracted with ethyl acetate. The combined organic layers are dried and concentrated.

Synthesis of (±)-Paniculidine B

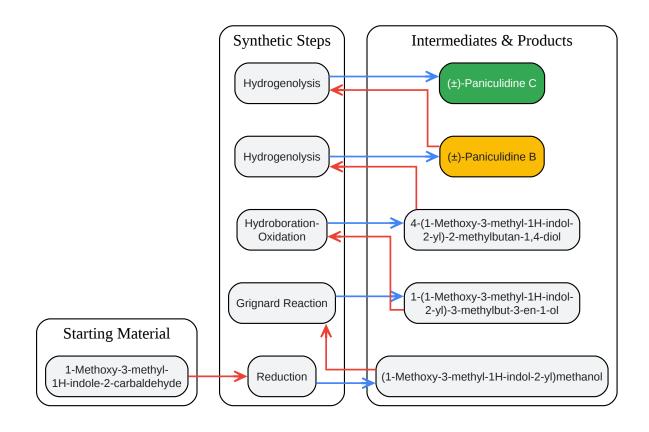
A solution of 4-(1-methoxy-3-methyl-1H-indol-2-yl)-2-methylbutan-1,4-diol in methanol is hydrogenated in the presence of 10% palladium on charcoal under a hydrogen atmosphere. After the reaction is complete, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield (±)-Paniculidine B.

Synthesis of (±)-Paniculidine C

(±)-Paniculidine B is converted to (±)-**Paniculidine C** under hydrogenolysis conditions using 10% palladium on charcoal in methanol.[1]



Visualizations Synthetic Pathway to (±)-Paniculidine C

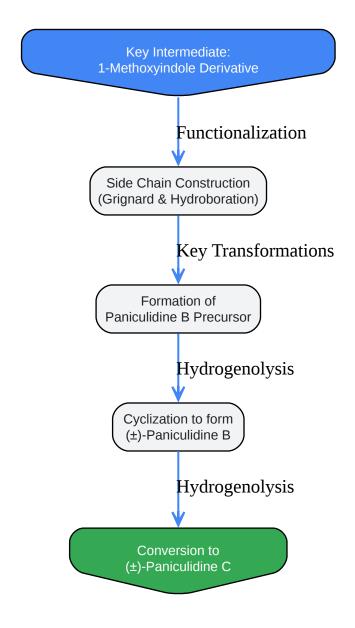


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Caption: Synthetic route to (±)-Paniculidine C.

Logical Flow of the Synthesis





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Caption: Logical workflow of the synthesis.

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References



- 1. Efficient total syntheses of phytoalexin and (+/-)-paniculidine B and C based on the novel methodology for the preparation of 1-methoxyindoles PubMed [pubmed.ncbi.nlm.nih.gov]
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